molecular formula C22H18N4O7 B14579487 2,4,6-Trinitrophenol--3,6,8-trimethylbenzo[g]isoquinoline (1/1) CAS No. 61171-24-2

2,4,6-Trinitrophenol--3,6,8-trimethylbenzo[g]isoquinoline (1/1)

Cat. No.: B14579487
CAS No.: 61171-24-2
M. Wt: 450.4 g/mol
InChI Key: ISIXZRUWTADQKJ-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol–3,6,8-trimethylbenzo[g]isoquinoline (1/1) is a complex organic compound that combines the properties of two distinct chemical entities: 2,4,6-Trinitrophenol and 3,6,8-trimethylbenzo[g]isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process results in the formation of the highly nitrated phenol derivative .

For the synthesis of 3,6,8-trimethylbenzo[g]isoquinoline, a multi-step process is usually employed. This involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation reactions to introduce the methyl groups at the desired positions .

Industrial Production Methods

Industrial production of 2,4,6-Trinitrophenol involves large-scale nitration processes, often using continuous flow reactors to ensure safety and efficiency. The production of 3,6,8-trimethylbenzo[g]isoquinoline on an industrial scale may involve catalytic processes to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrophenol undergoes various chemical reactions, including:

3,6,8-trimethylbenzo[g]isoquinoline can participate in:

Common Reagents and Conditions

Major Products

    Reduction of 2,4,6-Trinitrophenol: 2,4,6-triaminophenol.

    Oxidation of 3,6,8-trimethylbenzo[g]isoquinoline: Corresponding quinones

Scientific Research Applications

2,4,6-Trinitrophenol is widely used in:

3,6,8-trimethylbenzo[g]isoquinoline finds applications in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trinitrophenol is unique due to its high acidity and explosive properties, making it distinct from other nitrated phenols. 3,6,8-trimethylbenzo[g]isoquinoline’s uniqueness lies in its specific methylation pattern, which imparts unique electronic properties .

Properties

CAS No.

61171-24-2

Molecular Formula

C22H18N4O7

Molecular Weight

450.4 g/mol

IUPAC Name

3,6,8-trimethylbenzo[g]isoquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C16H15N.C6H3N3O7/c1-10-4-11(2)16-8-13-6-12(3)17-9-15(13)7-14(16)5-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,1-3H3;1-2,10H

InChI Key

ISIXZRUWTADQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C3C=C(N=CC3=CC2=C1)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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